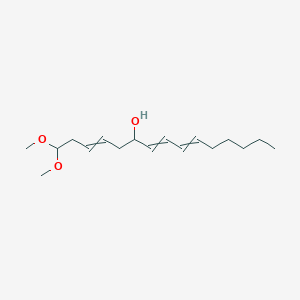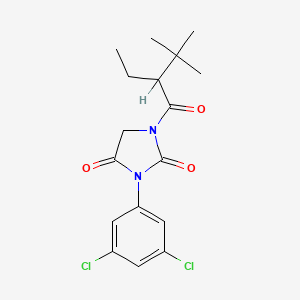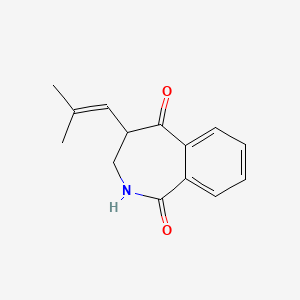
Hexadecyl (hexadecylsulfamoyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyl (hexadecylsulfamoyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is particularly notable for its surfactant properties, making it useful in formulations that require the reduction of surface tension.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexadecyl (hexadecylsulfamoyl)carbamate can be synthesized through a multi-step process involving the reaction of hexadecylamine with hexadecyl isocyanate, followed by the introduction of a sulfamoyl group. The reaction typically occurs under mild conditions, with the use of solvents such as toluene or dichloromethane to facilitate the reaction. The reaction mixture is often heated to around 60-80°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may include steps such as distillation and crystallization to purify the final product. The use of catalysts, such as tin or indium triflate, can also enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Hexadecyl (hexadecylsulfamoyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent hydrolysis.
Substitution: Amines, alcohols; reactions often occur in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Carbamate derivatives with different substituents.
Aplicaciones Científicas De Investigación
Hexadecyl (hexadecylsulfamoyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and vesicles.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of hexadecyl (hexadecylsulfamoyl)carbamate involves its ability to interact with lipid membranes and proteins. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it effective in enhancing the delivery of hydrophobic drugs across cell membranes. Additionally, the sulfamoyl group can form hydrogen bonds with protein residues, stabilizing protein structures and enhancing their activity .
Comparación Con Compuestos Similares
Hexadecyl (hexadecylsulfamoyl)carbamate can be compared with other carbamate compounds such as:
Hexadecyl carbamate: Lacks the sulfamoyl group, making it less effective as a surfactant.
Hexadecyl (methylsulfamoyl)carbamate: Contains a methyl group instead of a hexadecyl group, resulting in different solubility and surfactant properties.
Hexadecyl (ethylsulfamoyl)carbamate: Similar to the methyl derivative but with an ethyl group, offering intermediate properties between the methyl and hexadecyl derivatives.
The unique combination of the hexadecyl and sulfamoyl groups in this compound provides it with distinct surfactant properties, making it particularly useful in applications requiring the reduction of surface tension and enhancement of solubility.
Propiedades
Número CAS |
95654-23-2 |
|---|---|
Fórmula molecular |
C33H68N2O4S |
Peso molecular |
589.0 g/mol |
Nombre IUPAC |
hexadecyl N-(hexadecylsulfamoyl)carbamate |
InChI |
InChI=1S/C33H68N2O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-40(37,38)35-33(36)39-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34H,3-32H2,1-2H3,(H,35,36) |
Clave InChI |
OKJJAGPOHYSOKX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCNS(=O)(=O)NC(=O)OCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1-[(2-methylpent-2-EN-1-YL)sulfanyl]pent-2-ene](/img/structure/B14352788.png)
![1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14352793.png)
![N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14352795.png)
![2,2'-[(Hydrazinylidenemethyl)azanediyl]diacetic acid](/img/structure/B14352802.png)

![2-(4-Fluorophenyl)benzo[H]chromen-4-one](/img/structure/B14352810.png)



![5-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14352831.png)
![(Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane]](/img/structure/B14352833.png)
![3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-bis(diazonium) dichloride](/img/structure/B14352835.png)

![2-(1-Fluoro-2-methylpropan-2-yl)-2-[1-(4-fluorophenoxy)ethyl]oxirane](/img/structure/B14352849.png)
